molecular formula C7H13BrO2S B13605973 3-(2-Bromopropyl)tetrahydrothiophene 1,1-dioxide

3-(2-Bromopropyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13605973
M. Wt: 241.15 g/mol
InChI Key: MMHVRQVOUXKUOS-UHFFFAOYSA-N
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Description

3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring substituted with a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted thiolane derivatives, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiolane derivatives with different functional groups.

Scientific Research Applications

3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloropropyl)-1lambda6-thiolane-1,1-dione
  • 3-(2-iodopropyl)-1lambda6-thiolane-1,1-dione
  • 3-(2-fluoropropyl)-1lambda6-thiolane-1,1-dione

Uniqueness

3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C7H13BrO2S

Molecular Weight

241.15 g/mol

IUPAC Name

3-(2-bromopropyl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13BrO2S/c1-6(8)4-7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3

InChI Key

MMHVRQVOUXKUOS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCS(=O)(=O)C1)Br

Origin of Product

United States

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